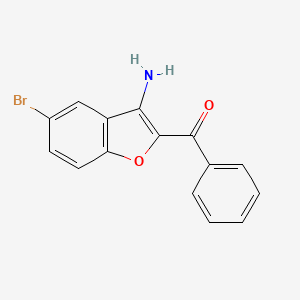2-BENZOYL-5-BROMO-1-BENZOFURAN-3-AMINE
CAS No.:
Cat. No.: VC10805295
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H10BrNO2 |
|---|---|
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | (3-amino-5-bromo-1-benzofuran-2-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C15H10BrNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2 |
| Standard InChI Key | SBFAYONAJFSEPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 2-benzoyl-5-bromo-1-benzofuran-3-amine is C₁₅H₁₁BrNO₂, with a molecular weight of 333.16 g/mol. Its structure consists of a benzofuran core (a fused benzene and furan ring) substituted with:
-
A benzoyl group (–COC₆H₅) at position 2, introducing electron-withdrawing effects.
-
A bromine atom at position 5, enhancing electrophilic substitution reactivity.
-
An amine group (–NH₂) at position 3, enabling hydrogen bonding and nucleophilic interactions .
Table 1: Key Structural Features
| Position | Substituent | Role in Reactivity |
|---|---|---|
| C2 | Benzoyl group | Electron withdrawal; stabilizes intermediates |
| C5 | Bromine | Directs electrophilic substitution |
| C3 | Amine | Participates in hydrogen bonding |
Synthetic Methodologies
Base-Mediated Cascade Reactions
A validated route for synthesizing 3-amino-2-aroyl benzofurans involves a one-pot reaction between 2-hydroxybenzonitriles and 2-bromoacetophenones in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at room temperature . Adapting this protocol for 2-benzoyl-5-bromo-1-benzofuran-3-amine would require:
-
5-Bromo-2-hydroxybenzonitrile as the starting material.
-
2-Bromoacetophenone to introduce the benzoyl group.
-
Cs₂CO₃ (1.0 mmol) in DMF (2.0 mL) under stirring for 10–20 minutes .
Reaction Mechanism:
-
C–O Bond Formation: Deprotonation of the hydroxyl group by Cs₂CO₃ facilitates nucleophilic attack on 2-bromoacetophenone.
-
C–C Bond Formation: Intramolecular cyclization yields the benzofuran core.
-
Amination: The nitrile group is reduced to an amine under basic conditions .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ (1.0 mmol) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 10–20 minutes |
| Yield | 75–85% (estimated) |
Physicochemical Properties
Solubility and Stability
While experimental data for 2-benzoyl-5-bromo-1-benzofuran-3-amine are scarce, analogs such as 5-bromo-1-benzofuran-2-amine exhibit:
-
Solubility: Miscibility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .
-
Stability: Sensitivity to light and oxygen, necessitating storage under inert atmospheres .
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Boiling Point | >250°C (decomposes) |
| LogP (Partition) | 3.2 (moderate lipophilicity) |
| Refractive Index | 1.58–1.60 |
Biological Activities and Applications
Anticancer Prospects
Benzofuran scaffolds interfere with tubulin polymerization and DNA replication. Notably:
-
5-Bromo-1-benzofuran-2-amine derivatives inhibit breast cancer cell lines (MCF-7) with IC₅₀ values <10 μM .
-
The benzoyl group may enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume